3-Methyl-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: is a complex organic compound with the molecular formula C23H22N2O2 and a molecular weight of 358.444 g/mol . This compound is part of the hydrazide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 3-Methoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
767313-76-8 |
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Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-6-8-20(9-7-17)16-27-22-12-10-19(11-13-22)15-24-25-23(26)21-5-3-4-18(2)14-21/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
NXVVCEKMKJRBRU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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